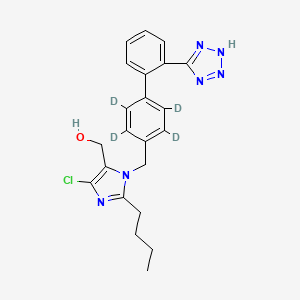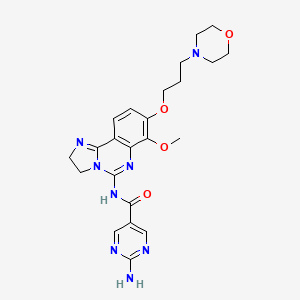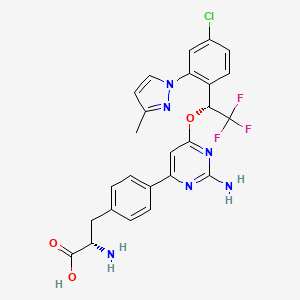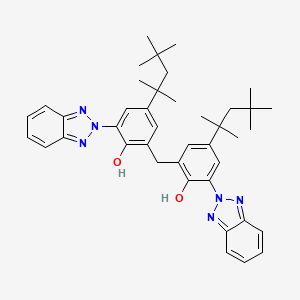
阿维霉素盐酸盐
描述
阿维斯霉素盐酸盐: 是格尔德霉素的衍生物,也是一种热休克蛋白 90 (HSP90) 抑制剂。 它已被研究用于抗肿瘤活性,特别是在治疗实体瘤和急性髓性白血病方面 . 阿维斯霉素盐酸盐表现出几种药理学上理想的特性,例如代谢稳定性降低,血浆蛋白结合率降低,水溶性增加,口服生物利用度提高,肝毒性降低以及与前体塔奈斯霉素相比的优异抗肿瘤活性 .
科学研究应用
化学: 在化学中,阿维斯霉素盐酸盐被用作工具化合物来研究 HSP90 的抑制及其对蛋白质折叠和稳定性的影响 .
生物学: 在生物学研究中,阿维斯霉素盐酸盐被用来研究 HSP90 在细胞过程中的作用及其作为各种疾病治疗靶点的潜力 .
医学: 阿维斯霉素盐酸盐已被广泛研究用于抗肿瘤活性。 它在实体瘤、急性髓性白血病和其他癌症的临床前和临床试验中显示出希望 .
作用机制
生化分析
Biochemical Properties
Alvespimycin hydrochloride plays a significant role in biochemical reactions. It inhibits HSP90, a chaperone protein that aids in the assembly, maturation, and folding of proteins . This inhibition targets client proteins for proteasomal destruction, including oncogenic kinases such as BRAF . Alvespimycin hydrochloride also demonstrates redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones .
Cellular Effects
Alvespimycin hydrochloride has profound effects on various types of cells and cellular processes. It mediates an antitumor activity through HSP90 inhibition, resulting in the depletion of client proteins that have oncogenic activity . This influence extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Alvespimycin hydrochloride involves the inhibition of HSP90 and its regulation of correct folding and function of many cellular signaling proteins, referred to as Hsp90 client proteins . This inhibition leads to the proteasomal destruction of these client proteins, including oncogenic kinases such as BRAF .
Dosage Effects in Animal Models
The effects of Alvespimycin hydrochloride vary with different dosages in animal models. A physiologically based pharmacokinetic model of Alvespimycin hydrochloride in mice was built and successfully characterized the time course of the disposition of Alvespimycin hydrochloride in mice .
Metabolic Pathways
Alvespimycin hydrochloride is involved in metabolic pathways that include redox cycling catalyzed by purified human cytochrome P450 reductase (CYP3A4/3A5) to quinones and hydroquinones . It could also form glutathione conjugates at the 19-position on the quinone ring .
准备方法
合成路线和反应条件: 阿维斯霉素盐酸盐通过一系列化学反应从格尔德霉素合成而来。 关键步骤包括修饰格尔德霉素结构以引入二甲基氨基乙基氨基基团,从而形成 17-二甲基氨基乙基氨基-17-去甲氧基格尔德霉素 (17-DMAG) . 反应条件通常涉及使用有机溶剂和催化剂来促进所需的转化。
工业生产方法: 阿维斯霉素盐酸盐的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和高纯度。 该过程包括结晶和色谱等纯化步骤,以分离最终产物 .
化学反应分析
反应类型: 阿维斯霉素盐酸盐会经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构和增强其药理学特性至关重要 .
常用试剂和条件: 用于阿维斯霉素盐酸盐合成和修饰的常用试剂包括有机溶剂、酸、碱和催化剂。 反应条件被严格控制以实现所需的化学转化 .
相似化合物的比较
类似化合物: 阿维斯霉素盐酸盐的类似化合物包括塔奈斯霉素、格尔德霉素和其他 HSP90 抑制剂 .
独特之处: 阿维斯霉素盐酸盐因其改善的药理学特性而脱颖而出,例如水溶性增加,口服生物利用度提高,肝毒性降低以及与塔奈斯霉素相比的优异抗肿瘤活性 . 这些特性使其成为进一步开发和临床应用的更有吸引力的候选者。
属性
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYBWLNYPEFJK-IHLRWNDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431773 | |
| Record name | Alvespimycin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467214-21-7 | |
| Record name | Alvespimycin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALVESPIMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612K359T69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Alvespimycin hydrochloride and how does it affect cancer cells?
A1: Alvespimycin hydrochloride, also known as 17-DMAG, is an inhibitor of Heat Shock Protein 90 (Hsp90) []. Hsp90 is a chaperone protein that plays a crucial role in the proper folding, stability, and function of various client proteins, many of which are involved in cell signaling and growth [, ]. By binding to Hsp90, Alvespimycin disrupts its chaperone function, leading to the degradation of these client proteins [, ]. In the context of cancer, many Hsp90 client proteins are oncogenic, meaning they contribute to tumor development and progression. Therefore, by promoting the degradation of these oncogenic proteins, Alvespimycin hydrochloride exerts its anti-cancer effects [, ].
Q2: What types of cancer have shown sensitivity to Alvespimycin hydrochloride in preclinical or clinical settings?
A2: Research has shown promising results with Alvespimycin hydrochloride in the context of HER2-positive metastatic breast cancer (HER2+ MBC) []. In a Phase I clinical trial, Alvespimycin hydrochloride, in combination with Trastuzumab, demonstrated antitumor activity in patients with refractory HER2+ MBC []. Additionally, preclinical studies and early clinical observations suggest potential for Alvespimycin hydrochloride in ovarian cancer treatment [].
Q3: What were the main findings of the Phase I clinical trial investigating Alvespimycin hydrochloride in combination with Trastuzumab?
A4: The Phase I dose-escalation trial aimed to determine the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of Alvespimycin hydrochloride when combined with Trastuzumab []. The study enrolled patients with advanced solid tumors progressing despite standard therapy, with a majority having HER2+ MBC []. The MTD of weekly Alvespimycin hydrochloride in this combination was determined to be 80 mg/m2 []. The combination was deemed safe and tolerable, with manageable side effects. Importantly, the trial observed antitumor activity in patients with refractory HER2+ MBC and some responses in ovarian cancer, supporting further investigation of this combination therapy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


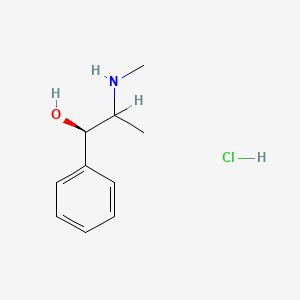
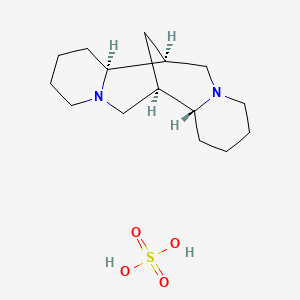
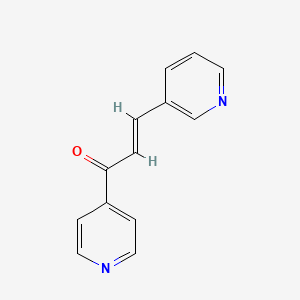
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)
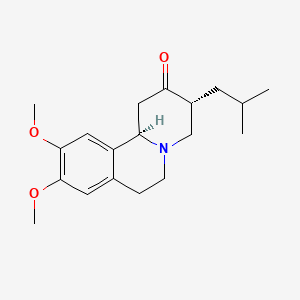

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)
